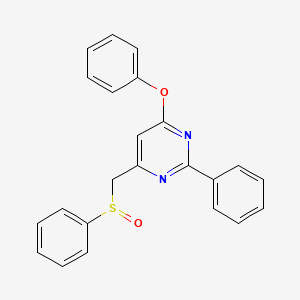

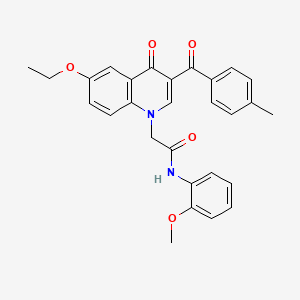

(E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one, also known as DM-3189, is a novel small molecule inhibitor that has shown promising results in various scientific research studies. This compound is synthesized using a unique method and has been found to have potential applications in the treatment of various diseases.

科学研究应用

Molecular Docking and Drug Design

The structure of this compound suggests potential in molecular docking studies. Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This compound’s interactions with various receptors could be explored to determine its therapeutic potential, particularly in the development of anti-fibrotic treatments .

X-Ray Crystallography

Due to its complex structure, this compound could be used in X-ray crystallography to help understand molecular and atomic structures. This technique could reveal the three-dimensional arrangement of atoms in the compound, providing insights into its chemical properties and reactivity .

Density Functional Theory (DFT) Studies

The compound’s electronic structure can be studied using Density Functional Theory (DFT) . DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of multi-electron systems. This can help predict the compound’s reactivity and stability .

Synthesis of Metal-Organic Complexes

This compound could serve as a ligand in the synthesis of metal-organic complexes . These complexes have diverse applications, including catalysis, sensing, and gas storage. The compound’s ability to bind with metals like copper can be exploited to create new materials with unique properties .

Pharmaceutical Applications

The piperidine moiety within the compound is significant in drug discovery. Piperidine derivatives are utilized in various therapeutic applications, such as anticancer , antiviral , antimalarial , antimicrobial , and antifungal treatments. This compound could be a precursor or a structural motif in the synthesis of new drugs .

Soluble Epoxide Hydrolase Inhibition

Compounds with a piperidine structure have been identified as potent inhibitors of soluble epoxide hydrolase (sEH) . Inhibition of sEH is a potential therapy for the treatment of pain and inflammatory diseases. This compound could be investigated for its efficacy in this regard .

Antioxidant Properties

Piperidine derivatives have shown antioxidant properties. This compound could be studied for its ability to inhibit or suppress free radicals, which is valuable in the treatment of diseases caused by oxidative stress .

Neuropharmacological Effects

The compound’s structure suggests potential neuropharmacological effects. Piperidine derivatives have been used as anti-Alzheimer , antipsychotic , and antidepressant agents. Research could explore this compound’s efficacy in treating neurological disorders .

作用机制

Target of Action

The compound, also known as Ohtuvayre or ensifentrine, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre interacts with its targets, PDE3 and PDE4, by inhibiting their activity. This inhibition leads to an increase in the intracellular levels of cyclic nucleotides, resulting in bronchodilation and non-steroidal anti-inflammatory effects . This dual action is unique to Ohtuvayre and is the basis for its novel mechanism of action.

Pharmacokinetics

It is known that ohtuvayre isdelivered directly to the lungs through a standard jet nebulizer , which suggests that it has good bioavailability in the target organ.

Result of Action

The bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of COPD. In clinical trials, Ohtuvayre demonstrated clinical benefits both alone and when used with other maintenance therapies . It was well-tolerated in a broad population of subjects with moderate to severe COPD .

属性

IUPAC Name |

(E)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]but-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-4-6-15(19)18-8-5-7-13(10-18)20-14-9-11(2)16-12(3)17-14/h4,6,9,13H,5,7-8,10H2,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVRROXSKHZXTM-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2903643.png)

![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2903647.png)

![1-(5-chloro-2-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2903649.png)

![N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine](/img/structure/B2903656.png)

![2-Cyclopentyl-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2903657.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]but-2-ynamide](/img/structure/B2903660.png)